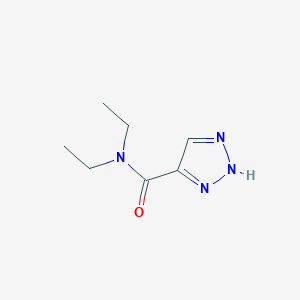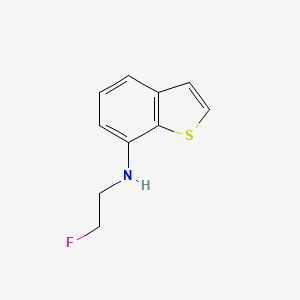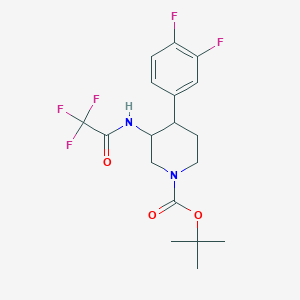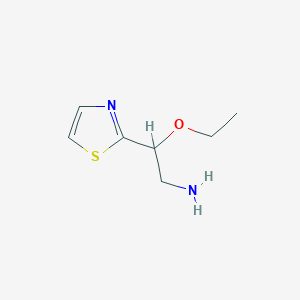
2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine is a compound that belongs to the class of aminothiazoles. Aminothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an ethoxy group and a thiazole ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 1,3-thiazol-2-amine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the thiazole attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents such as ethanol or acetonitrile at room temperature or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amine derivatives, and substitution reactions can result in a variety of substituted thiazole compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can chelate metal ions, which may enhance its biological activity. It can also interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial effects . The exact pathways and molecular targets involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Thiazol-2-amine: A precursor in the synthesis of 2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine, known for its antimicrobial properties.
6-Ethoxy-1,3-benzothiazole-2-amine: Another aminothiazole derivative with similar biological activities.
2-(1,3-Thiazol-4-yl)ethan-1-ol:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an ethoxy group and a thiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C7H12N2OS |
|---|---|
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
2-ethoxy-2-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-2-10-6(5-8)7-9-3-4-11-7/h3-4,6H,2,5,8H2,1H3 |
Clé InChI |
VOKRVQBREDYHLN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN)C1=NC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


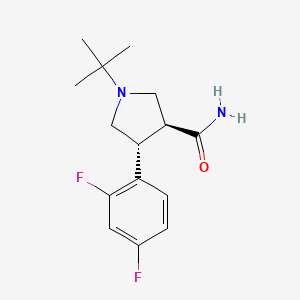
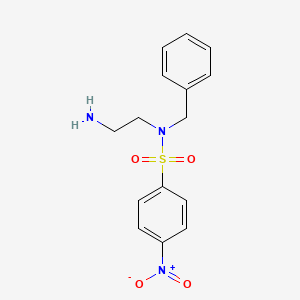
![Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15276508.png)
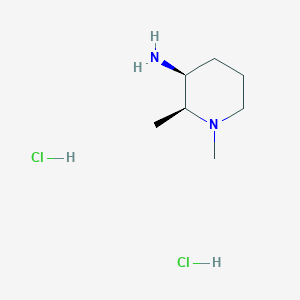
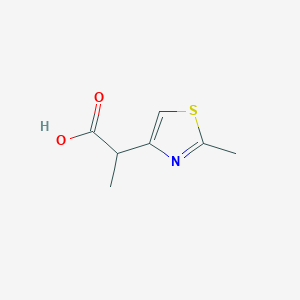
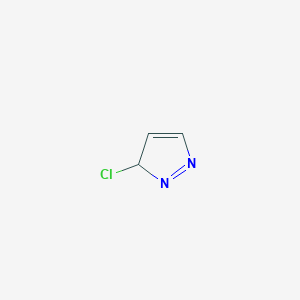
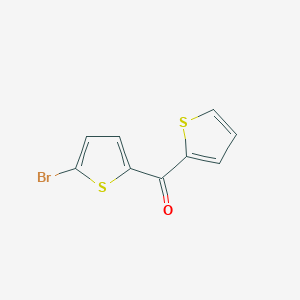
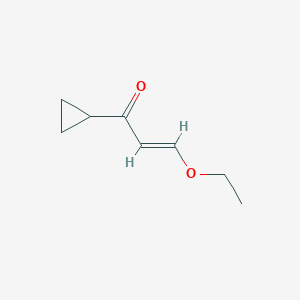
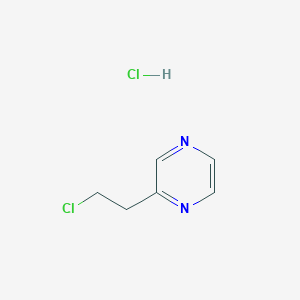
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
